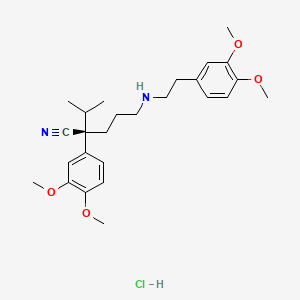

(R)-(+)-Norverapamil Hydrochloride

Description

Contextualizing (R)-(+)-Norverapamil Hydrochloride as a Chiral Metabolite

(R)-(+)-Norverapamil is produced in the body following the administration of racemic Verapamil (B1683045). Verapamil itself is a chiral molecule, administered as a 1:1 mixture of its R- and S-enantiomers. mdpi.com The primary metabolic transformation leading to Norverapamil (B1221204) is N-demethylation, a reaction that does not affect the chiral center of the molecule. mdpi.com This process is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. mdpi.com

Consequently, the metabolism of R-Verapamil yields (R)-(+)-Norverapamil, while S-Verapamil is metabolized to (S)-(-)-Norverapamil. mdpi.com Although Verapamil is extensively metabolized during its first pass through the liver, its metabolite Norverapamil can achieve plasma concentrations equal to or greater than the parent drug after oral administration. mdpi.comnih.gov Norverapamil is also subject to further metabolism by cytochrome P450 enzymes, including CYP3A4 and CYP2C8. nih.gov

The structure of Norverapamil, featuring a chiral center, is a critical aspect of its identity. researchgate.net This stereoisomerism is fundamental to its biological interactions and is a central theme in its research profile.

Significance of Enantiomeric Purity in Research

The study of individual enantiomers, such as (R)-(+)-Norverapamil, is crucial because stereoisomers of chiral drugs can exhibit significant differences in their biological activities, both qualitatively and quantitatively. nih.gov Assuming that the biological effects of a racemic mixture are solely due to one enantiomer can be a significant oversimplification. nih.gov The certainty of potency ratios and pharmacological effects observed for chiral drugs is critically dependent on the enantiomeric purity of the substance being tested. nih.gov

In the case of Norverapamil, the two enantiomers possess distinct properties. Research has indicated that the R(+) enantiomer is less cardiotoxic than its S(-) counterpart. nih.gov This difference underscores the importance of isolating and studying the pure (R)-(+)-Norverapamil enantiomer. Such research allows for a more precise understanding of its pharmacological profile, potentially enabling applications where specific activities are desired without the confounding or detrimental effects of the other enantiomer. nih.govnih.gov The development of analytical techniques, such as chiral high-performance liquid chromatography (HPLC), has been essential for separating and quantifying the individual enantiomers of Verapamil and Norverapamil from biological samples, facilitating this specialized area of research. nih.govnih.gov

Overview of Key Research Areas and Challenges

Research on this compound is concentrated in several key areas, primarily driven by its interactions with metabolic enzymes and drug transporters.

Key Research Areas:

P-glycoprotein (P-gp) Inhibition: Norverapamil is recognized as an inhibitor of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance (MDR) in various contexts. medchemexpress.comnih.gov The R-enantiomer, in particular, has been investigated for its ability to reverse MDR with potentially fewer cardiovascular side effects than racemic verapamil. nih.govnih.gov Research has explored its effectiveness in inhibiting drug tolerance in pathogens like Mycobacterium tuberculosis. nih.gov

Cytochrome P450 Interactions: As a product of CYP3A4 metabolism, Norverapamil is also a substrate and a mechanism-based inhibitor of this critical enzyme system. mdpi.comnih.gov Studies have shown that both R- and S-Norverapamil inactivate CYP3A4, a characteristic that can lead to complex drug-drug interactions. mdpi.comnih.gov The inactivation potency of the enantiomers follows the order: S-norverapamil > S-verapamil > R-norverapamil > R-verapamil. nih.gov Furthermore, CYP2C8 demonstrates marked stereoselectivity, metabolizing R-norverapamil to a different extent than S-norverapamil. nih.gov

Pharmacokinetic Modeling: The stereoselective metabolism, transport, and enzyme inhibition associated with Verapamil and Norverapamil enantiomers create complex pharmacokinetic profiles. mdpi.comnih.gov A significant research effort has been dedicated to developing physiologically based pharmacokinetic (PBPK) models to simulate and predict these interactions. mdpi.comnih.gov These models incorporate enantioselective metabolism and P-gp transport to better understand potential drug interactions. nih.gov

Research Challenges:

Complex Drug Interactions: The fact that (R)-(+)-Norverapamil is a substrate, metabolite, and inhibitor of the same enzyme system (CYP3A4) leads to auto-inhibition and a high potential for drug-drug interactions, complicating its study. mdpi.com

Analytical Separation: The assessment of enantiomeric composition is a persistent challenge that requires specialized, and often time-consuming, analytical methods like chiral chromatography to achieve separation and accurate quantification. researchgate.netlibretexts.org

Research Findings in Detail

Detailed laboratory studies have elucidated the specific interactions of Norverapamil's enantiomers with metabolic enzymes.

Cytochrome P450 Inhibition

Research using human liver microsomes and cDNA-expressed CYP3A4 has demonstrated that Verapamil and its metabolites, including Norverapamil, are time- and concentration-dependent inhibitors of the enzyme. nih.gov The mechanism of inactivation involves the formation of a metabolic intermediate complex with CYP3A4. nih.gov The kinetic parameters for this inactivation highlight the differences between the enantiomers.

| Compound | KI (μM) | kinact (min-1) | Inactivation Potency (kinact/KI) |

| R-Verapamil | 6.46 | 0.39 | Low |

| S-Verapamil | 2.97 | 0.64 | Medium |

| (+/-)-Norverapamil | 5.89 | 1.12 | High |

| Data derived from studies with cDNA-expressed CYP3A4 (+b5). nih.gov The inactivation potency order is S-norverapamil > S-verapamil > R-norverapamil > R-verapamil. nih.gov |

Metabolism by Cytochrome P450 Isoforms

The metabolism of Norverapamil itself is stereoselective and dependent on the specific P450 isoform involved. Studies with recombinant P450 enzymes have shown that CYP3A4, CYP3A5, and CYP2C8 all metabolize Norverapamil, but with different outcomes. nih.gov

| Enzyme | Substrate | Primary Metabolite(s) | Key Finding |

| P450 3A4 | R- and S-Norverapamil | D-620 | No appreciable enantioselectivity observed. nih.gov |

| P450 3A5 | R- and S-Norverapamil | D-620 | Metabolized Norverapamil, but less actively than P450 2C8. nih.gov |

| P450 2C8 | R-Norverapamil | PR-22 (predominantly) | Marked stereoselectivity observed. nih.gov |

| P450 2C8 | S-Norverapamil | D-620 (predominantly) | Marked stereoselectivity observed. nih.gov |

| Data from in vitro studies with recombinant P450 enzymes. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H37ClN2O4 |

|---|---|

Molecular Weight |

477.0 g/mol |

IUPAC Name |

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride |

InChI |

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m1./s1 |

InChI Key |

OEAFTRIDBHSJDC-UFTMZEDQSA-N |

Isomeric SMILES |

CC(C)[C@@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Canonical SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Origin of Product |

United States |

Stereoselective Synthesis and Biotransformation Methodologies

Strategies for Enantioselective Synthesis of Norverapamil (B1221204) and its Analogs

The direct asymmetric synthesis of (R)-(+)-Norverapamil is a complex challenge due to the difficulty in constructing the quaternary chiral center with high levels of asymmetric induction. google.com Consequently, the primary strategies for obtaining the enantiomerically pure compound involve the synthesis of a racemic mixture of norverapamil, followed by the separation of the desired (R)-(+) enantiomer.

The synthesis of racemic norverapamil can be achieved through the N-demethylation of racemic verapamil (B1683045). One patented method describes reacting verapamil with 1-chloroethyl chloroformate in an aprotic solvent to form a quaternary ammonium (B1175870) salt intermediate. This intermediate is then heated in a solvent like methanol (B129727) to yield norverapamil. google.com Another synthetic route to verapamil and its analogs involves intermediates that, by omitting the final N-methylation step, can provide a pathway to norverapamil, which can optionally be produced in an enantiomerically-enriched form. google.com

Once the racemic mixture is synthesized, chiral resolution is employed to separate the enantiomers. wikipedia.org Key methods include:

Crystallization of Diastereomeric Salts: This classic resolution technique involves reacting the racemic norverapamil (a base) with a chiral acid, known as a chiral resolving agent (e.g., tartaric acid). wikipedia.org This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. After separation, the pure (R)-(+)-Norverapamil salt is treated to remove the resolving agent, yielding the desired enantiomer.

Chiral Column Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govmdpi.com Racemic norverapamil is passed through a column containing a chiral material that interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different rates and elute separately. nih.govmdpi.com Various CSPs, such as those based on α1-acid glycoprotein (B1211001) (AGP) or cellulose (B213188) derivatives, have been effectively used for the enantiomeric separation of verapamil and norverapamil. nih.govmdpi.comacs.org The mobile phase composition, including buffer pH and organic modifier content, is optimized to achieve the best separation. nih.gov

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Chiral-AGP | Core-shell isopropyl carbamate (B1207046) cyclofructan 6 (LSP) |

| Mobile Phase | Acetonitrile (B52724) / Phosphate (B84403) Buffer | Acetonitrile / Methanol / TFA / TEA (98:2:0.1:0.1, v/v/v) |

| Detection | Not Specified | HPLC |

| Key Finding | High buffer pH was found to favor enantioselectivity. nih.gov | Achieved rapid and efficient separation of enantiomers within 3.5 minutes. mdpi.com |

| Reference | J Pharm Biomed Anal. 1999;21(1):43-9. nih.gov | Molecules. 2016;21(10):1359. mdpi.com |

Biocatalytic Approaches for Norverapamil Production

Biotransformation offers an alternative to chemical synthesis for producing norverapamil. This approach utilizes biological systems, such as whole microorganisms or isolated enzymes, to catalyze the specific N-demethylation of verapamil. In mammalian systems, this conversion is a primary metabolic pathway, mediated predominantly by cytochrome P450 (CYP) enzymes, particularly CYP3A4. mdpi.comresearchgate.net

Microbial transformation can serve as a model for mammalian metabolism and a method for producing metabolites. For instance, the filamentous fungus Cunninghamella blakesleeana has been shown to metabolize verapamil, with N-demethylation to yield norverapamil being one of the identified transformation pathways.

An innovative biotechnological approach involves leveraging prokaryotic (bacterial) cytochrome P450 systems for targeted synthesis. Research has demonstrated that the bacterial enzyme CYP105D1 can perform a one-step, specific N-demethylation of verapamil to produce norverapamil. This enzymatic method is presented as an efficient alternative to traditional synthesis, which can suffer from low conversion rates and difficult purification. The identity of the norverapamil produced through this biocatalytic method can be confirmed using reverse-phase HPLC and mass spectrometry, comparing the product to an authentic standard.

Derivatization and Analog Preparation for Research Investigations

(R)-(+)-Norverapamil serves as a valuable starting material for the synthesis of new derivatives and analogs for research. These new compounds are often created to investigate structure-activity relationships, explore new therapeutic applications, or probe biological mechanisms like P-glycoprotein (P-gp) inhibition. researchgate.netoup.com

The secondary amine in the norverapamil structure is a prime site for modification. One documented strategy is the alkylation of this nitrogen atom with various reagents to introduce new functional groups. For example, norverapamil has been reacted with allylic bromides containing nitroxide moieties to create novel paramagnetic derivatives. nih.gov These derivatives can be further modified, for instance, by reducing the nitroxide group to a hydroxylamine (B1172632) or an amine, generating a small library of related compounds for biological screening. nih.gov

Another approach involves modifying other functional groups on the molecule. While starting from verapamil, studies have shown that the nitrile group can be hydrolyzed to a carboxylic acid, creating carboxy verapamil. nih.gov This new carboxylic acid moiety then serves as a handle for coupling various other substituents, demonstrating a strategy for creating a different class of analogs. nih.gov These derivatization approaches are crucial for developing compounds with potentially improved properties or for use as research tools to understand complex biological systems.

| Starting Material | Reagent(s) | Product | Purpose of Derivatization | Reference |

| Norverapamil (21) | Allylic Bromide (19), K2CO3 | Verapamil Derivative (23C) | Synthesis of new paramagnetic derivatives for ROS scavenging studies. nih.gov | Molecules. 2017;22(1):103. nih.gov |

| Norverapamil (21) | Allylic Bromide (22), K2CO3 | Verapamil Derivative (24C) | Synthesis of new paramagnetic derivatives for ROS scavenging studies. nih.gov | Molecules. 2017;22(1):103. nih.gov |

| Verapamil | H2O/H+ (Hydrolysis) | Carboxy Verapamil | Creation of a handle (carboxylic acid) for further coupling of substituents. nih.gov | J Med Chem. 1988;31(7):1372-6. nih.gov |

Advanced Analytical Characterization and Quantification Techniques

Chiral Chromatographic Methods for Enantiomeric Separation and Quantification

Chiral chromatography stands as a cornerstone for resolving the enantiomers of Norverapamil (B1221204), enabling researchers to study the distinct properties of the (R) and (S) forms.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely adopted method for the sensitive and selective determination of Verapamil (B1683045) and its metabolites, including Norverapamil. nih.govnih.gov The native fluorescence of these compounds allows for their detection at low concentrations. tandfonline.com For instance, a simple and sensitive HPLC method with fluorescence detection has been developed for the determination of Verapamil and Norverapamil in human plasma. nih.gov This method demonstrated good precision and was successfully applied in pharmacokinetic studies. nih.gov

The fluorescence detection is typically performed at an excitation wavelength of approximately 276-280 nm and an emission wavelength of around 310 nm. nih.govnih.govresearchgate.net The sensitivity of these methods is notable, with limits of quantitation reported to be in the range of 1.0 to 5.0 ng/mL for all analyzed compounds. nih.gov Furthermore, the use of fluorescence detection has been integral to both achiral and chiral HPLC assays, allowing for the determination of total drug concentrations and the ratios of individual enantiomers. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength | 276 - 280 nm | nih.govnih.govresearchgate.net |

| Emission Wavelength | 310 nm | nih.govnih.govresearchgate.net |

| Limit of Quantitation | 1.0 - 5.0 ng/mL | nih.gov |

Chiral Stationary Phases for (R)- and (S)-Norverapamil Resolution

The resolution of (R)- and (S)-Norverapamil enantiomers is critically dependent on the use of specialized chiral stationary phases (CSPs) in HPLC. Several types of CSPs have been successfully employed for this purpose.

One of the most effective CSPs is the α1-acid glycoprotein (B1211001) (AGP) column, often referred to as Chiral-AGP. nih.govnih.govnih.gov This CSP has been used for the simultaneous enantiomeric separation of Verapamil and Norverapamil. nih.gov The separation on an AGP column is influenced by factors such as buffer pH, the concentration of organic modifiers like acetonitrile (B52724), and column temperature. nih.gov For instance, a higher buffer pH can enhance enantioselectivity. nih.gov A coupled system using an AGP-CSP with a shielded hydrophobic phase column has been developed for the determination of Verapamil and Norverapamil enantiomers in serum. nih.gov

Cellulose-based CSPs, such as Chiralcel OD-R and Chiralpak AD , have also been tested for the chiral separation of Verapamil and its metabolites. nih.govnih.gov These have been utilized in both normal and reverse-phase modes. nih.gov A newer development involves the use of core-shell chiral stationary phases, like the isopropyl carbamate (B1207046) cyclofructan 6 (LarihcShell-P), which offers highly efficient separations with significantly reduced analysis times. mdpi.com

The choice of mobile phase is also crucial. For instance, a mobile phase consisting of n-hexane, isopropanol, ethanol, and diethylamine (B46881) has been used with a Chiralpak AD column for the resolution of Verapamil and Norverapamil enantiomers. unesp.br

| Chiral Stationary Phase | Column Type | Key Features | Reference |

|---|---|---|---|

| α1-acid glycoprotein (AGP) | Chiral-AGP | Effective for simultaneous separation of Verapamil and Norverapamil enantiomers. | nih.govnih.govnih.govnih.gov |

| Cellulose (B213188) tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-R | Used in both normal and reverse-phase modes. | nih.govnih.gov |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | Effective for resolving Verapamil and Norverapamil enantiomers. | nih.govnih.govunesp.br |

| Core-shell isopropyl carbamate cyclofructan 6 | LarihcShell-P | Provides high efficiency and shorter analysis times. | mdpi.com |

Achiral and Chiral HPLC for Metabolite Monitoring

Subsequently, chiral HPLC is used to determine the enantiomeric ratio of Norverapamil. nih.gov This is crucial as the (R) and (S) enantiomers can have different pharmacological and toxicological profiles. nih.gov The combination of these two techniques allows for a complete assessment of the stereoselective metabolism of the parent drug and the disposition of its chiral metabolites. nih.gov For instance, a coupled achiral-chiral HPLC system can be used where an initial separation on an achiral column isolates Verapamil and Norverapamil from plasma components, after which the specific fractions are transferred to a chiral column for enantiomeric resolution. nih.gov

Stereoselective Capillary Zone Electrophoresis (CZE) Methodologies

Capillary Zone Electrophoresis (CZE) has emerged as a powerful technique for the chiral separation of pharmaceuticals, offering high efficiency and resolution. mdpi.comnih.gov For the enantioseparation of Norverapamil, CZE methods often employ cyclodextrins (CDs) as chiral selectors added to the background electrolyte. mdpi.comnih.govnih.gov

Trimethyl-β-cyclodextrin has been identified as a suitable chiral selector for the simultaneous resolution of the four enantiomers of Verapamil and Norverapamil. nih.govnih.gov The analysis can be achieved in a short time, typically less than 10-12 minutes. nih.govnih.gov The method's robustness has been demonstrated with coefficients of variation lower than 11%, even at the limit of quantification of 2.5 ng/mL. nih.gov

The optimization of CZE methods involves considering parameters such as the type and concentration of the cyclodextrin, the pH of the running buffer, the capillary temperature, and the applied voltage. nih.govnih.gov For example, a running electrolyte of pH 2.5 phosphate (B84403) buffer containing trimethyl-β-cyclodextrin has been successfully used. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enantiomer Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the quantification of drug enantiomers in complex biological matrices. nih.govnih.gov A stereoselective bioanalytical method using LC-MS/MS has been developed for the simultaneous quantification of the enantiomers of Verapamil and its active metabolite Norverapamil in human plasma. nih.gov

This method often utilizes a chiral stationary phase, such as Chiral-AGP, for the chromatographic separation. nih.gov The mass spectrometer, operating in the Selected Reaction Monitoring (SRM) mode, allows for the selective detection of Verapamil and Norverapamil enantiomers based on their different molecular masses, even if they co-elute chromatographically. nih.gov This eliminates the need for time-consuming pre-separation or derivatization steps. nih.gov

The sensitivity of LC-MS/MS methods is a significant advantage over fluorescence detection, with the ability to quantify enantiomers at levels as low as 50-60 pg per 500 µL plasma sample. nih.gov The method has been successfully applied to in vivo pharmacokinetic studies. nih.govnih.gov

Sample Preparation Techniques for Research Matrices

Effective sample preparation is crucial for accurate and reliable quantification of Norverapamil in research matrices like plasma and serum. The primary goals are to remove interfering endogenous components and to concentrate the analyte of interest.

Solid-Phase Extraction (SPE) is a widely used technique for the clean-up of plasma and serum samples before HPLC or LC-MS/MS analysis. nih.govnih.govtandfonline.comnih.gov Various SPE cartridges are available, including C18 and mixed-mode (hydrophilic-lipophilic balance, HLB) cartridges. nih.govcore.ac.uk Both off-line and on-line SPE procedures have been developed, with on-line methods offering automation and higher throughput. nih.gov Extraction recoveries for Norverapamil are typically high, often exceeding 89%. nih.govnih.gov For instance, a method using Oasis HLB 96-well extraction plates achieved recoveries greater than 90%. nih.gov

Liquid-Liquid Extraction (LLE) is another common sample preparation technique. nih.gov A typical LLE procedure involves basifying the plasma sample and extracting the analytes with an organic solvent mixture. nih.gov While effective, LLE can be more tedious and time-consuming compared to SPE. tandfonline.com

Automated on-line dialysis coupled to HPLC is a more advanced sample preparation method. nih.gov This technique involves the dialysis of plasma samples across a semi-permeable membrane to separate the analytes from larger molecules, followed by on-line enrichment on a pre-column. nih.gov This fully automated method offers high recoveries and good reproducibility. nih.gov

| Technique | Key Features | Reported Recovery | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Uses cartridges (e.g., C18, HLB) for clean-up and preconcentration. Can be automated. | >89% | nih.govnih.govnih.govtandfonline.comnih.govcore.ac.uk |

| Liquid-Liquid Extraction (LLE) | Involves solvent extraction after pH adjustment. | ~84% | nih.gov |

| Automated On-line Dialysis | Fully automated system with dialysis and on-line enrichment. | ~75% | nih.gov |

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction (LLE) is a conventional and widely used method for the sample preparation of norverapamil from biological fluids like plasma. nih.gov This technique offers a straightforward approach to isolate the analyte of interest from complex matrices.

A common LLE protocol for norverapamil in human plasma involves the following steps:

Alkalinization: Plasma samples are first made basic, often with a phosphate buffer to a pH of 9.0. nih.gov

Extraction: An organic solvent mixture, such as cyclohexane-dichloromethane, is added to extract the norverapamil. nih.gov

Centrifugation: The mixture is centrifuged to separate the organic layer containing the analyte from the aqueous plasma layer. nih.gov

Back-Extraction: The analytes are then extracted back into an acidic aqueous solution, for instance, 0.1 N sulfuric acid. nih.gov An aliquot of this final aqueous phase is then directly injected into the high-performance liquid chromatography (HPLC) system for analysis. nih.gov

Research has shown that this LLE procedure can achieve a recovery of approximately 84% for norverapamil. nih.gov While automated liquid-solid extraction may yield higher recoveries (around 95%), LLE remains a valuable and cost-effective alternative, particularly when processing a limited number of samples. nih.gov Another study reported an extraction recovery of 89.58% for norverapamil from human plasma using a fast extraction method followed by HPLC with fluorescence detection. nih.gov A separate gas-liquid chromatography method utilized a basic extraction with an acid back-wash and a final basic re-extraction for sample preparation from plasma. johnshopkins.edu

For more efficient processing, a straightforward LLE protocol using acetonitrile has been employed for extracting norverapamil and its parent compound from rabbit plasma. mdpi.com This method involves mixing the plasma sample with acetonitrile, adding an internal standard, and then processing for chromatographic analysis. mdpi.com

| Step | Reagent/Solvent | Purpose | Reported Recovery | Source |

|---|---|---|---|---|

| Alkalinization | Phosphate Buffer (pH 9.0) | To deprotonate norverapamil for extraction into organic solvent. | ~84% | nih.gov |

| Extraction | Cyclohexane-Dichloromethane | To extract norverapamil from the aqueous plasma matrix. | ||

| Centrifugation | N/A | To separate the organic and aqueous phases. | ||

| Back-Extraction | 0.1 N Sulfuric Acid | To transfer the analyte back into an aqueous phase for HPLC injection. | ||

| Fast Extraction | Not specified | To quickly isolate norverapamil from human plasma. | 89.58% | nih.gov |

| Simple LLE | Acetonitrile | To extract norverapamil from rabbit plasma. | Not specified for norverapamil alone | mdpi.com |

Solid Phase Extraction (SPE) for Microsomal Samples

Solid Phase Extraction (SPE) has emerged as a very simple and effective pre-separation technique for cleaning up microsomal samples before HPLC analysis of norverapamil and its metabolites. nih.gov This method is particularly advantageous for its speed and significant reduction in the use of organic solvents compared to traditional LLE. nih.gov

In the context of microsomal samples, both achiral and chiral HPLC analyses have been developed to monitor norverapamil and its metabolites. nih.gov SPE serves as a crucial clean-up step in these assays, allowing for the determination of total concentrations from achiral chromatograms and the enantiomeric ratio from chiral separations. nih.gov

One study detailed an SPE method for separating [11C]-verapamil from its radioactive metabolites in plasma, a technique applicable to norverapamil analysis due to shared metabolic pathways. nih.gov This rapid SPE method allows for the simultaneous processing of multiple samples in under 5 minutes, which is critical when dealing with short-lived radiotracers. nih.gov The process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and then eluting the analyte of interest. core.ac.uk

| SPE Material | Matrix | Purpose | Key Finding | Source |

|---|---|---|---|---|

| Not specified | Microsomal Samples | Clean-up before achiral and chiral HPLC analysis. | Enables determination of total concentration and enantiomeric ratio. | nih.gov |

| Membrane-based disk (C8 or C18) | Urine | Stereospecific determination of norverapamil. | Overall analyte recoveries >85%. | nih.gov |

| Various cartridges (TSC, LiChrolut RP-18, ENVI-CARB, Oasis HLB) | Human Plasma | Optimization of verapamil recovery. | HLB columns provided the best recovery (94.70-103.71%). | core.ac.uk |

Validation Parameters in Analytical Method Development for Research

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. mdpi.com For research involving the quantification of (R)-(+)-Norverapamil Hydrochloride, several key validation parameters are assessed.

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. For norverapamil, linearity has been established in various concentration ranges depending on the specific method and instrumentation. For instance, a capillary electrophoresis method showed a linear range of 0.060–10.0 μg/mL for norverapamil hydrochloride. researchgate.net An HPLC method for verapamil and norverapamil in urine demonstrated linearity in the range of 2.5-300 ng/ml. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. mdpi.com For a validated method for verapamil and norverapamil, intra- and inter-day precision are evaluated at different quality control concentration levels. mdpi.com One study reported intra- and inter-day relative standard deviation and relative error values below 15%, indicating good precision and accuracy. researchgate.net Another method for norverapamil determination showed good precision. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For norverapamil, an HPLC method with fluorescence detection reported an LOD of 0.030 ng/ml and an LOQ of 1.001 ng/ml, which corresponds to 0.4 ng/ml in plasma. nih.gov A capillary electrophoresis method had a detection limit of 0.024 μg/mL for norverapamil hydrochloride. researchgate.net

Recovery: This parameter assesses the efficiency of the extraction process. As mentioned earlier, LLE has shown recoveries of around 84% for norverapamil, while a fast extraction method achieved 89.58%. nih.govnih.gov SPE methods have demonstrated recoveries greater than 85%. nih.gov

Specificity and Selectivity: The analytical method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govresearchgate.net This is often achieved through chromatographic separation where the analyte peak is well-resolved from other peaks. researchgate.net

| Parameter | Description | Example Finding for Norverapamil | Source |

|---|---|---|---|

| Linearity | The range over which the method provides results that are directly proportional to the concentration of the analyte. | 0.060–10.0 μg/mL (Capillary Electrophoresis) | researchgate.net |

| Accuracy & Precision | Closeness of results to the true value and the degree of scatter between a series of measurements. | Intra- and inter-day relative standard deviation and relative error values below 15%. | researchgate.net |

| LOD & LOQ | The lowest amount of analyte that can be detected and quantified, respectively. | LOD: 0.030 ng/ml; LOQ: 1.001 ng/ml (HPLC-Fluorescence) | nih.gov |

| Recovery | The efficiency of the extraction procedure. | ~84% (LLE), >85% (SPE) | nih.govnih.gov |

| Specificity/Selectivity | The ability to assess the analyte in the presence of other components. | Successful chromatographic separation from impurities and degradation products. | researchgate.net |

Stereoselective Molecular Pharmacology and Target Interactions

Differential Stereoselective Interaction with L-type Calcium Channels

Norverapamil (B1221204), like its parent compound verapamil (B1683045), interacts with L-type calcium channels, which are crucial for cardiovascular function. However, the activity of norverapamil at these channels is significantly reduced compared to verapamil. pnas.orgbiorxiv.org The enantiomers of verapamil and norverapamil display differing activities, with the (S)-enantiomers generally possessing greater negative inotropic, chronotropic, and dromotropic effects. nih.gov Specifically, (R)-norverapamil has substantially less calcium channel blocking activity. nih.govnih.govoup.com This stereoselective difference allows for the separation of its effects on efflux pumps from its cardiovascular effects. nih.govpnas.org

Modulation of Efflux Transporters

(R)-(+)-Norverapamil plays a significant role in modulating the function of various efflux transporters, impacting both human and bacterial cells.

Inhibition of P-glycoprotein (P-gp) Function: Stereoselective and Non-stereoselective Aspects

Norverapamil is a recognized inhibitor of P-glycoprotein (P-gp), a critical efflux transporter involved in multidrug resistance. pnas.org Research indicates that while verapamil's interaction with P-gp is complex, its metabolite norverapamil also potently inhibits this transporter. pnas.orgnih.gov One study reported an IC50 value of 0.3 µM for norverapamil in inhibiting digoxin (B3395198) transport, a known P-gp substrate, compared to 1.1 µM for verapamil itself. nih.gov

Interestingly, the inhibition of P-gp by verapamil and its metabolites may not be strictly stereoselective. Studies in rat jejunum have shown that both (R)- and (S)-verapamil are substrates for P-gp, but there is no stereoselective transport. nih.gov Similarly, (R)-verapamil and (S)-verapamil show comparable P-gp inhibition. pnas.org (R)-(+)-Norverapamil retains significant P-gp inhibitory activity, comparable to that of the parent compound, despite its reduced calcium channel activity. pnas.orgpnas.org This suggests that the structural requirements for P-gp inhibition are distinct from those for calcium channel blockade.

Table 1: P-glycoprotein (P-gp) Inhibition

| Compound | Reported IC50 (Digoxin Transport) | Stereoselectivity Notes |

|---|---|---|

| Norverapamil | 0.3 µM nih.gov | Transport across rat jejunum shows no stereoselectivity. nih.gov (R)- and (S)-enantiomers of verapamil have similar P-gp inhibition. pnas.org |

| Verapamil | 1.1 µM nih.gov |

Impact on Bacterial Efflux Pumps (e.g., Mycobacterial Species)

(R)-(+)-Norverapamil demonstrates significant activity against bacterial efflux pumps, particularly in Mycobacterium tuberculosis. pnas.orgnih.govresearchgate.net It has been shown to inhibit the MmpS5L5 efflux pump, which contributes to resistance against antitubercular drugs like bedaquiline (B32110). pnas.orgbiorxiv.org The potency of norverapamil in reducing resistance to MmpS5L5 substrates is equal to that of verapamil. pnas.orgbiorxiv.org

Crucially, this inhibitory action is decoupled from cardiovascular effects. (R)-verapamil and its metabolite (R)-(+)-norverapamil, despite having much lower calcium channel blocking activity, are as effective as racemic verapamil in inhibiting macrophage-induced drug tolerance in M. tuberculosis. nih.govnih.govoup.com This suggests that these compounds could be used to reverse drug tolerance and enhance the efficacy of existing antibiotics. nih.govresearchgate.net Norverapamil has been found to inhibit rifampicin (B610482) efflux with the same potency as verapamil and potentiates the activity of bedaquiline in a dose-dependent manner. pnas.org

Interaction with Cytochrome P450 Enzymes

(R)-(+)-Norverapamil has a multifaceted relationship with the cytochrome P450 (CYP) system, most notably with CYP3A4. It acts as both an inactivator and a substrate of this key drug-metabolizing enzyme.

Role as a Mechanism-Based Inactivator of CYP3A4

Both enantiomers of verapamil and norverapamil are mechanism-based inactivators of CYP3A4. researchgate.netnih.gov This means they are metabolically activated by the enzyme into a reactive species that then irreversibly binds to and inactivates the enzyme, depleting the functional CYP3A4 pool until new enzyme is synthesized. researchgate.netnih.gov This inactivation is achieved through the formation of a metabolic-intermediate complex (MIC) with the heme iron of the cytochrome. nih.govmdpi.com

The inactivation potency differs between the enantiomers. Studies have quantified the kinetic parameters of this inactivation, showing S-norverapamil to be a more potent inactivator than R-norverapamil. nih.gov

Table 2: CYP3A4 Inactivation Kinetic Parameters

Data obtained using cDNA-expressed CYP3A4 (+b5). nih.gov

| Compound | KI (µM) | kinact (min-1) | Inactivation Efficiency (kinact/KI) |

|---|---|---|---|

| (R)-Verapamil | 6.46 | 0.39 | 0.06 |

| (S)-Verapamil | 2.97 | 0.64 | 0.22 |

| (±)-Norverapamil | 5.89 | 1.12 | 0.19 |

Substrate Properties for CYP3A4-Mediated Metabolism

In addition to being an inactivator, (R)-(+)-Norverapamil is also a substrate for CYP3A4. researchgate.netnih.gov CYP3A4, along with CYP3A5 and CYP2C8, is a predominant isoform involved in the metabolism of both verapamil and norverapamil enantiomers. nih.govpharmgkb.org

The metabolism of norverapamil enantiomers by CYP3A4 is stereoselective. nih.govpharmgkb.org CYP3A4 and CYP3A5 readily metabolize both enantiomers of norverapamil to the metabolite D-620. nih.gov However, there is a preference for the S-enantiomer, which generally exhibits a lower Michaelis-Menten constant (Km) and a higher maximum velocity (Vmax) for this conversion compared to the (R)-enantiomer. nih.gov This indicates that S-norverapamil is more efficiently metabolized by CYP3A4 and CYP3A5. nih.gov

Table 3: Kinetic Parameters for Metabolism of Norverapamil Enantiomers by CYP3A4

Data for the formation of metabolite D-620 by cDNA-expressed CYP3A4. nih.gov

| Substrate | Km (µM) | Vmax (pmol/min/pmol P450) |

|---|---|---|

| (R)-Norverapamil | 150 ± 40 | 1.8 ± 0.2 |

| (S)-Norverapamil | 100 ± 19 | 3.8 ± 0.3 |

Exploration of Other Ion Channel Modulation

Beyond its well-documented effects on L-type calcium channels, (R)-(+)-Norverapamil Hydrochloride and its parent compound, verapamil, exhibit a broader spectrum of activity involving other ion channels. This modulation contributes to their complex pharmacological profiles.

While direct research specifically isolating (R)-(+)-Norverapamil's effects on potassium channels is limited, extensive studies on its parent compound, verapamil, provide significant insights. Verapamil is known to interact with and block several types of potassium channels, an action that may be shared by its active metabolite, norverapamil. nih.gov

Research has demonstrated that verapamil inhibits voltage-dependent K+ (Kv) channels in rabbit coronary arterial smooth muscle cells in a manner that is dependent on the channel's state, time, and frequency of use. nih.gov The inhibition was observed to be independent of calcium channel blockade. nih.gov Further studies have shown that verapamil blocks inwardly rectifying potassium (Kir) channels, which are crucial for setting the resting membrane potential in cardiomyocytes. nih.gov In experiments using the Xenopus oocyte expression system, verapamil was found to block Kir2.1, Kir2.2, and Kir2.3 channels, with the most pronounced inhibitory effect observed on Kir2.3 subunits. nih.gov Additionally, verapamil has been shown to block TREK-1, TREK-2, and TRAAK channels, which are part of the TREK subfamily of potassium channels expressed in sympathetic neurons. frontiersin.org

| Potassium Channel Subtype | Observed Effect of Verapamil | Reference |

|---|---|---|

| Voltage-dependent K+ (Kv) channels | Concentration-dependent inhibition; accelerates inactivation decay rate. | nih.gov |

| Kir2.1 | Inhibition of current. | nih.gov |

| Kir2.2 | Inhibition of current (less pronounced than on Kir2.1 and Kir2.3). | nih.gov |

| Kir2.3 | Strongest inhibitory effect among the tested Kir2.x channels. | nih.gov |

| TREK Subfamily (TREK-1, TREK-2, TRAAK) | Blockade of channel currents in sympathetic neurons. | frontiersin.org |

This compound's pharmacological activity extends to other critical targets, including T-type calcium channels and adrenergic receptors.

T-type Calcium Channels: Verapamil, the parent compound, is known to block T-type calcium channels with micromolar affinity. nih.gov This blockade is state-dependent, meaning its affinity for the channel increases at more depolarized membrane potentials. nih.gov T-type calcium channels are activated at more negative membrane potentials compared to L-type channels and play significant roles in the nervous system and vasculature. nih.gov

Adrenergic Receptors: Research has specifically identified norverapamil as a potent modulator of beta-adrenergic receptors. nih.gov Adrenergic receptors are key components of the sympathetic nervous system, responding to catecholamines like norepinephrine (B1679862) and epinephrine. wikipedia.org A study using radioligand binding assays demonstrated that norverapamil, the active metabolite of verapamil, possessed the highest affinity for the beta-receptor among several calcium channel blockers tested. nih.gov It was shown to act as a competitive beta-receptor antagonist. nih.gov

| Compound | Target | Affinity (Ki) | Reference |

|---|---|---|---|

| Norverapamil | Beta-adrenergic Receptor | 4.2 ± 0.8 µM | nih.gov |

| Verapamil | Lymphocyte beta2-receptor | 32 ± 4 µM | nih.gov |

Mechanistic Studies of Intracellular Effects (e.g., Autophagy in Macrophages)

Recent research has uncovered significant intracellular effects of norverapamil, particularly within macrophages. These studies highlight its ability to modulate host-pathogen interactions. A key finding is that norverapamil, along with verapamil and its R-isomer, can inhibit macrophage-induced drug tolerance in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov

In studies involving human macrophage-like THP-1 cells, it was found that norverapamil is similarly effective as verapamil at inhibiting this drug tolerance mechanism. nih.govmedchemexpress.com This effect is linked to the inhibition of bacterial efflux pumps, which the pathogen uses to expel anti-tubercular drugs, thereby contributing to its survival inside the macrophage. nih.gov By inhibiting this intracellular defense mechanism of the bacteria, norverapamil helps to reverse tolerance to a wide range of antibiotics and slows the intracellular growth of the pathogen. nih.gov This action represents a significant mechanistic effect on intracellular processes within macrophages, suggesting a potential role in overcoming bacterial persistence. nih.gov

Preclinical Metabolism and Pharmacokinetic Research

Enantioselective Formation from Verapamil (B1683045) by N-Demethylation

The primary route of norverapamil (B1221204) formation is through the N-demethylation of verapamil, a process catalyzed by several key cytochrome P450 (CYP) enzymes. wikipedia.orgmdpi.comnih.gov Research has identified CYP3A4, CYP3A5, and CYP2C8 as the predominant isoforms involved in this metabolic conversion. nih.govpharmgkb.org

Studies using human liver microsomes and cDNA-expressed P450 isoforms have demonstrated the significant contribution of CYP3A4 and CYP3A5 to the formation of both R- and S-norverapamil from their respective verapamil enantiomers. nih.gov The kinetic parameters for the production of norverapamil by CYP3A4 and CYP3A5 are similar for both verapamil enantiomers. nih.gov Notably, CYP3A5 appears to metabolize both S- and R-verapamil equally well, with norverapamil being the primary metabolite in both instances. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Verapamil N-Demethylation

| Enzyme Family | Specific Isoform(s) | Role in Norverapamil Formation |

| CYP3A | CYP3A4, CYP3A5 | Major contributors to the N-demethylation of both R- and S-verapamil. mdpi.comnih.govnih.gov |

| CYP2C | CYP2C8 | Actively metabolizes both verapamil enantiomers to norverapamil. nih.gov |

| Other | CYP1A2, CYP2E1 | Minor roles in verapamil metabolism. nih.govpharmgkb.org |

Stereoselective Plasma Protein Binding Studies

The binding of (R)-(+)-Norverapamil to plasma proteins is a critical determinant of its pharmacokinetic behavior, influencing its distribution and availability for metabolism and pharmacological action. This binding is stereoselective, meaning the R- and S-enantiomers bind to plasma proteins to different extents.

Species-Specific Differences in Binding Stereoselectivity (e.g., Human vs. Rat)

Significant species-specific differences exist in the stereoselective plasma protein binding of norverapamil. In humans, the free fraction of the S-enantiomer is typically greater than that of the R-enantiomer, indicating that (R)-(+)-Norverapamil binds more extensively to human plasma proteins. nih.gov Conversely, in rats, the opposite is observed, with the R-enantiomer having a higher unbound fraction. nih.govnih.gov This disparity in binding contributes to the different pharmacokinetic profiles of the norverapamil enantiomers observed between these species. nih.gov These differences are important considerations when extrapolating preclinical data from rats to humans. rsc.orgrsc.orgresearchgate.net

Influence of Serum Proteins (e.g., Albumin) on Stereoselective Kinetics

The stereoselective binding of norverapamil is largely influenced by its interaction with specific serum proteins, most notably albumin and alpha-1-acid glycoprotein (B1211001). nih.govnih.gov Studies have shown that the free fraction of the (-)-enantiomer of verapamil (and by extension, norverapamil) is consistently greater than that of the (+)-enantiomer in the presence of purified albumin and fresh serum. nih.gov

In isolated perfused rat liver models, the stereoselective protein binding of norverapamil was a primary determinant of its stereoselective hepatic availability. nih.gov When perfusate contained bovine serum albumin (BSA), the unbound fraction of the R-enantiomer of norverapamil was significantly higher than that of the S-enantiomer. nih.gov This differential binding directly impacts the amount of free drug available for metabolism in the liver. nih.gov The presence and type of serum protein can even reverse the direction of stereoselectivity in hepatic availability, highlighting the profound influence of protein binding on the drug's disposition. nih.gov

Table 2: Stereoselective Plasma Protein Binding of Norverapamil Enantiomers

| Species/Condition | Unbound Fraction (fu) Relationship | Key Influencing Protein(s) |

| Human Plasma | fu (S-Norverapamil) > fu (R-Norverapamil) nih.gov | Albumin, Alpha-1-acid glycoprotein nih.gov |

| Rat Plasma | fu (R-Norverapamil) > fu (S-Norverapamil) nih.govnih.gov | Albumin nih.gov |

In Vitro and Ex Vivo Metabolism Studies

To further elucidate the metabolic pathways of (R)-(+)-Norverapamil, researchers have employed various in vitro and ex vivo models. These studies provide a controlled environment to investigate the enzymatic processes involved in its biotransformation.

Microsomal Metabolism Investigations

Investigations using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, have been instrumental in identifying the metabolic pathways of verapamil and norverapamil. nih.govnih.govnih.govnih.gov Studies with human liver microsomes have confirmed the central role of CYP3A4 in the N-demethylation of verapamil to norverapamil. nih.gov

Rat liver microsome studies have also been conducted to understand the metabolism of verapamil at various concentrations. nih.govamegroups.cntandfonline.com These studies have shown that at low concentrations, O-demethylation and N-dealkylation are the primary metabolic routes for verapamil. nih.govamegroups.cn The formation of norverapamil in rat hepatic microsomes has been characterized by determining kinetic parameters such as Vmax and Km. tandfonline.com These in vitro models allow for a detailed examination of the intrinsic clearance of the drug and the formation rates of its metabolites. tandfonline.comnih.gov

Isolated Perfused Organ Models (e.g., Rat Liver)

The isolated perfused rat liver (IPRL) model offers a more physiologically relevant system for studying hepatic drug metabolism as it maintains the structural and functional integrity of the liver. nih.govnih.gov Studies using IPRLs have provided valuable insights into the enantioselective kinetics of verapamil and norverapamil. nih.gov

When racemic verapamil was infused into IPRLs, the hepatic availability of the S-enantiomer was higher than that of the R-enantiomer. nih.gov Similarly, when preformed norverapamil enantiomers were administered, the hepatic availability of S-norverapamil was greater than that of R-norverapamil. nih.gov These findings in the IPRL model, which consider both metabolism and protein binding, underscore the importance of stereoselectivity in the hepatic clearance of norverapamil. nih.govnih.gov The model has also been crucial in demonstrating how stereoselective protein binding significantly influences the apparent stereoselectivity in the presystemic elimination of verapamil. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. For verapamil and its primary metabolite, norverapamil, PBPK models have been instrumental in understanding their complex and stereoselective pharmacokinetics.

Development of Enantioselective PBPK Models

Comprehensive, whole-body PBPK models have been developed to individually represent the R- and S-enantiomers of both verapamil and its main metabolite, norverapamil. mdpi.comnih.gov These models are crucial for predicting the exposure of each enantiomer following administration of either the racemic mixture or enantiopure forms of verapamil or norverapamil. mdpi.com

The development of these models incorporates several key physiological and biochemical processes:

Enantioselective Plasma Protein Binding: The binding of verapamil and norverapamil enantiomers to plasma proteins differs, which significantly impacts their distribution and availability for metabolism and elimination. mdpi.comresearchgate.net Studies in isolated perfused rat livers have shown that the fraction of unbound R-enantiomers is higher than their S-antipodes for both verapamil and norverapamil, suggesting that stereoselective protein binding is a primary determinant of their stereoselective hepatic availability. nih.gov

Enantioselective Metabolism: The metabolism of verapamil and norverapamil is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, and this process is stereoselective. mdpi.comresearchgate.net The S-isomers of both verapamil and norverapamil are preferentially metabolized over the R-isomers. nih.gov These models mechanistically implement the mechanism-based inactivation (MBI) of CYP3A4 by all four compounds (R-verapamil, S-verapamil, R-norverapamil, and S-norverapamil), using in vitro data to characterize their different inactivation potencies. mdpi.com

Non-stereospecific Transport: P-glycoprotein (P-gp) is involved in the transport of verapamil and its metabolites. However, unlike metabolism, this transport does not appear to be stereospecific. mdpi.comresearchgate.net

Passive Glomerular Filtration: The models also account for the passive filtration of the compounds by the kidneys. mdpi.comresearchgate.net

A semi-physiologically based pharmacokinetic (semi-PBPK) model has also been developed to characterize the mechanism-based auto-inhibition and predict the stereoselective pharmacokinetic profiles of verapamil and norverapamil. nih.gov This model successfully simulated the pharmacokinetic profiles of S-verapamil, R-verapamil, S-norverapamil, and R-norverapamil after single or multiple oral doses. nih.gov

Interactive Table: Key Parameters in Enantioselective PBPK Models

| Parameter | Description | Finding |

|---|---|---|

| Metabolizing Enzyme | Primary enzyme responsible for the metabolism of verapamil and norverapamil enantiomers. | CYP3A4 mdpi.comresearchgate.net |

| Metabolism Stereoselectivity | Preferential metabolism of one enantiomer over the other. | S-isomers are more preferentially metabolized than R-isomers for both verapamil and norverapamil. nih.gov |

| Transport Protein | Protein involved in the transport of verapamil and its metabolites. | P-glycoprotein (P-gp) mdpi.comresearchgate.net |

| Transport Stereoselectivity | Stereospecificity of P-gp transport. | Non-stereospecific mdpi.comresearchgate.net |

| Plasma Protein Binding | Binding of enantiomers to plasma proteins. | Enantioselective, with a higher unbound fraction of R-enantiomers for both verapamil and norverapamil. nih.gov |

Characterization of Non-Linear Pharmacokinetics

The pharmacokinetics of verapamil and its metabolite, (R)-(+)-Norverapamil, are known to be non-linear, particularly at higher doses. nih.govmedchemexpress.com This non-linearity is primarily attributed to the saturation of metabolic pathways and transport proteins.

PBPK modeling has been instrumental in characterizing this non-linear behavior. Studies using PBPK models in perfused rat liver preparations revealed non-linearity in several processes, including protein binding, N-demethylation (the formation of norverapamil from verapamil), the formation of other metabolites, and biliary excretion. nih.gov

Key findings from research into the non-linear pharmacokinetics include:

Saturation of Metabolism: High doses of verapamil can lead to the partial saturation of its presystemic metabolism, resulting in non-linear pharmacokinetics. researchgate.net This saturation of CYP3A4-catalyzed metabolism in the intestine is a major contributor to the observed non-linearity. researchgate.net

Dose-Dependent Clearance: The systemic clearance of verapamil is dose-dependent, decreasing as the dose increases. nih.gov This leads to a more than proportional increase in steady-state plasma concentrations (Css) with increasing infusion rates. nih.gov

Mechanism-Based Auto-Inhibition: Both verapamil and norverapamil are mechanism-based inhibitors of CYP3A, the same enzyme responsible for their metabolism. nih.gov This auto-inhibition contributes to their accumulation and non-linear pharmacokinetic profiles. nih.gov A semi-PBPK model incorporating this auto-inhibition accurately predicted the accumulation of verapamil and norverapamil. nih.gov

Stereoselective Inhibition: The inhibitory effects of verapamil and norverapamil on CYP3A activity are also stereoselective, with the S-isomers being more potent inhibitors than the R-isomers. nih.gov

Interactive Table: Michaelis-Menten Parameters for Verapamil Metabolism and Excretion in Perfused Rat Liver

| Process | Parameter | Value (mean ± SD) |

|---|---|---|

| N-demethylation (Verapamil to Norverapamil) | Vmax | 96.6 ± 33.4 nmol/min |

| Km | 10.4 ± 4.1 µM | |

| Formation of Other Metabolites | Vmax | 288 ± 51 nmol/min |

| Km | 14.1 ± 4.9 µM | |

| Biliary Excretion (Verapamil) | Vmax | 0.911 ± 0.505 nmol/min |

| Km | 4.75 ± 2.29 µM |

Data from PBPK modeling in perfused rat liver preparations. nih.govresearchgate.net

Investigation of Molecular Interactions and Drug Drug Interaction Potential

Assessment of Drug-Drug Interaction (DDI) Mechanisms in Preclinical Models

Preclinical models are fundamental in elucidating the mechanisms by which (R)-(+)-Norverapamil and its related compounds cause drug-drug interactions. In vitro studies using human liver microsomes and cDNA-expressed enzymes are commonly employed to characterize the inhibitory potential against specific drug-metabolizing enzymes. nih.gov For instance, such models have been used to determine the time-dependent inhibition of Cytochrome P450 (CYP) isoenzymes like CYP3A4 and CYP3A5 by norverapamil (B1221204). nih.gov

Another key preclinical approach is the use of perfused organ systems, such as the perfused rat liver preparation. This ex vivo model allows for the investigation of dose-dependent metabolism and excretion of verapamil (B1683045) and norverapamil, providing insights into the kinetics of norverapamil formation through N-demethylation. nih.govresearchgate.net Data from these in vitro and ex vivo preclinical models serve as the foundation for building more complex predictive models. nih.govresearchgate.net

Role of Norverapamil Enantiomers in Modulating Co-Administered Drug Pharmacokinetics

(R)-(+)-Norverapamil, along with its S-enantiomer, plays a significant role in altering the pharmacokinetic profiles of co-administered drugs. This modulation is primarily due to their activity as inhibitors of major drug metabolism and transport pathways. Both enantiomers of verapamil and norverapamil are recognized as inhibitors of CYP3A4 and the P-glycoprotein (Pgp) transporter. nih.govmdpi.com

The stereochemistry of norverapamil is a critical factor, as the enantiomers can exhibit different potencies in their interactions. nih.gov For example, when verapamil is co-administered with cimetidine, it leads to a significant increase in the plasma concentrations of both R- and S-verapamil, with the increase being more pronounced for the S-enantiomer. nih.gov This demonstrates the stereoselective nature of the interaction. The inhibition of CYP3A4 and Pgp by norverapamil enantiomers can lead to clinically relevant increases in the plasma concentrations of drugs that are substrates for these proteins, such as midazolam and digoxin (B3395198). nih.govmdpi.com

| Interacting Substance | Affected Drug | Enzyme/Transporter Involved | Observed Effect | Reference |

|---|---|---|---|---|

| Verapamil/Norverapamil | Midazolam | CYP3A4 | 2.9-fold increase in AUC | mdpi.com |

| Verapamil/Norverapamil | Digoxin | P-glycoprotein (Pgp) | Increased plasma concentration | nih.gov |

| Cimetidine | Verapamil Enantiomers | Hepatic Metabolism | Increased plasma concentration of both R- and S-verapamil | nih.gov |

Mechanism-Based Inactivation and Non-Competitive Inhibition in DDI Context

The drug-drug interactions involving (R)-(+)-Norverapamil are often characterized by specific biochemical mechanisms, namely mechanism-based inactivation (MBI) and non-competitive inhibition. All four key compounds—R-verapamil, S-verapamil, R-norverapamil, and S-norverapamil—are known to be mechanism-based inactivators of CYP3A4. mdpi.comresearchgate.net This means they are not only substrates for the enzyme but can also irreversibly inactivate it, leading to a depletion of the functional enzyme pool until new enzyme is synthesized. mdpi.comresearchgate.net

In addition to MBI of CYP3A4, these compounds also act as non-competitive inhibitors of the P-glycoprotein (Pgp) transporter. nih.govmdpi.com Research has shown that norverapamil exhibits time-dependent inhibition of both CYP3A4 and CYP3A5, although to a lesser extent for CYP3A5. nih.gov The inactivation efficiency of norverapamil is significantly lower for CYP3A5-expressing microsomes compared to those without CYP3A5, highlighting the differential impact on these two important enzymes. nih.gov

| Enzyme | KI (μM) | kinact (min-1) | Reference |

|---|---|---|---|

| cDNA-expressed CYP3A4 | 10.3 | 0.30 | nih.gov |

| cDNA-expressed CYP3A5 | 4.53 | 0.07 | nih.gov |

Prediction of DDIs using PBPK Modeling

Physiologically based pharmacokinetic (PBPK) modeling represents a sophisticated approach to predict the likelihood and magnitude of drug-drug interactions involving (R)-(+)-Norverapamil. nih.govnih.govnih.gov These models are constructed by integrating a wealth of information, including physicochemical properties of the drug, in vitro metabolism and transport data, and physiological parameters of the human body. nih.govdntb.gov.ua

Specifically for verapamil and norverapamil, mechanistic whole-body PBPK models have been developed that separately account for the R- and S-enantiomers of both the parent drug and its metabolite. nih.govresearchgate.netnih.gov These models incorporate the enantioselective metabolism by CYP3A4 and the mechanism-based inactivation of this enzyme, as well as the non-competitive inhibition of Pgp. nih.govnih.govdntb.gov.ua Such detailed models have been successfully used to predict DDIs with various drugs, including the CYP3A4 substrate midazolam and the Pgp substrate digoxin. nih.govnih.gov The predictive performance of these models is often high, with a large proportion of predicted DDI area under the curve (AUC) ratios falling within a 1.5-fold error margin of the observed clinical values. nih.govnih.govdntb.gov.ua

Structure Activity Relationship Sar Studies and Analog Development

Identification of Key Structural Features for Specific Activities

Structure-activity relationship (SAR) studies have been crucial in identifying the molecular determinants responsible for the distinct activities of verapamil (B1683045) and its analogs. A key finding is the separation of structural requirements for P-glycoprotein (P-gp) inhibition, which is responsible for reversing multidrug resistance (MDR), from those for calcium channel antagonism.

The N-demethylation of verapamil to form norverapamil (B1221204) significantly reduces its calcium channel blocking activity to about 20% of the parent compound. However, its ability to inhibit P-gp is retained, and in some cases, even enhanced. This suggests that the N-methyl group is important for potent calcium channel antagonism but less so for efflux pump inhibition.

Further studies have highlighted other critical structural elements. The two dimethoxy-substituted benzene rings are essential for activity. Modifications to the isopropyl group have shown that hydrophobic effects play a role in the potency of the drug. The tertiary amino nitrogen is also a key feature for the frequency-dependent negative inotropic action of verapamil. Research has indicated that the methoxy groups on the benzene rings help in preventing cytotoxicity when the analogs are used alone, while the 7-cyan-8-methyl groups are important for the reversal of MDR and interaction with P-gp Current time information in Atlanta, GA, US..

The flexibility of the molecule is another important factor. Analogs with restricted molecular flexibility have been shown to be significantly less potent as calcium channel antagonists, suggesting that a certain degree of conformational freedom is necessary for interaction with the calcium channel. Specifically, the ability to rotate around the bond between the quaternary carbon atom and the adjacent methylene group appears to be a major requirement for the calcium antagonism of verapamil.

SAR for Reversal of Multidrug Resistance (MDR) Phenotypes

The development of verapamil analogs with potent MDR reversal activity and reduced cardiotoxicity is a primary goal in cancer chemotherapy. (R)-(+)-Norverapamil has been a focal point in these studies due to its favorable profile of potent P-gp inhibition and weaker calcium channel blocking effects.

Studies have shown that both the R- and S-isomers of verapamil can inhibit P-gp, but the R-isomer (R-verapamil) exhibits significantly less cardiotoxicity. Norverapamil demonstrates MDR reversal activity comparable to or even greater than verapamil in some contexts. For instance, in one study, norverapamil potentiated doxorubicin (B1662922) cytotoxicity in a human colon carcinoma cell line by 35.4-fold, which was comparable to the 41.3-fold potentiation by verapamil Current time information in Atlanta, GA, US..

The development of novel verapamil analogs has yielded compounds with even more pronounced separation of these activities. For example, KR-30035 was found to be over 15 times more potent than verapamil in potentiating paclitaxel-induced cytotoxicity in P-gp-expressing cells, while being 20- to 25-fold less potent in causing vasodilation researchgate.net. Another analog, KR-30032, showed equipotent MDR reversal activity to verapamil with similarly reduced cardiovascular effects researchgate.net. These findings underscore the feasibility of designing highly effective MDR modulators with minimal cardiac side effects.

| Compound | Potentiation of Doxorubicin Cytotoxicity (fold increase) Current time information in Atlanta, GA, US. | Relative Vasodilatory Potency (Verapamil = 1) researchgate.net |

|---|---|---|

| Verapamil | 41.3 | 1 |

| (R)-(+)-Norverapamil Hydrochloride | 35.4 | ~0.2 |

| Gallopamil | 52.3 | Not Reported |

| R-Verapamil | 38.9 | Significantly Lower |

| KR-30032 | Equipotent to Verapamil (paclitaxel potentiation) researchgate.net | ~0.04 - 0.05 researchgate.net |

| KR-30035 | >15-fold greater than Verapamil (paclitaxel potentiation) researchgate.net | ~0.04 - 0.05 researchgate.net |

SAR for Antimycobacterial Potency and Efflux Pump Inhibition

The utility of verapamil and its analogs extends to infectious diseases, particularly in combating drug-resistant Mycobacterium tuberculosis. The primary mechanism of action in this context is the inhibition of mycobacterial efflux pumps, which enhances the efficacy of co-administered antitubercular drugs.

Norverapamil has been shown to be as effective as verapamil in inhibiting the efflux of drugs like rifampicin (B610482) and in potentiating the activity of bedaquiline (B32110) against M. tuberculosis. This is significant because norverapamil has substantially reduced calcium channel blocking activity, making it a safer adjuvant candidate. The antimycobacterial activity is not due to direct bactericidal effects at clinically relevant concentrations but rather through the inhibition of efflux pumps that confer drug tolerance.

The development of novel analogs has led to compounds with improved properties. One such analog, KSV21, was found to inhibit intracellular Mycobacterium bovis BCG and M. tuberculosis replication at concentrations that did not affect the expansion of M. tuberculosis-specific T cells, a side effect observed with verapamil and norverapamil nih.govnih.gov. KSV21 also inhibited mycobacterial efflux pumps to the same degree as verapamil and enhanced the intracellular activity of isoniazid (B1672263) and rifampin nih.govnih.gov.

| Compound | Activity against Intracellular Mycobacteria | Efflux Pump Inhibition | Potentiation of Antitubercular Drugs |

|---|---|---|---|

| Verapamil | Inhibits intracellular growth nih.gov | Yes nih.gov | Potentiates bedaquiline, rifampicin nih.govnih.gov |

| This compound | Similar to Verapamil nih.gov | Similar to Verapamil nih.gov | Potentiates bedaquiline, rifampicin nih.gov |

| KSV21 | Inhibits intracellular growth at non-T-cell inhibitory concentrations nih.govnih.gov | Similar to Verapamil nih.govnih.gov | Enhances activity of isoniazid and rifampin nih.govnih.gov |

Design and Evaluation of Novel Verapamil Analogs (including Norverapamil-derived structures)

The design of novel verapamil analogs has largely been driven by the need to separate the beneficial efflux pump inhibitory effects from the dose-limiting cardiovascular side effects. This has involved modifications at various positions of the verapamil scaffold.

One successful strategy has been the development of analogs with restricted molecular flexibility. While this was found to decrease calcium channel activity, some of these compounds retained their MDR reversal capabilities. Three such derivatives were found to be completely devoid of calcium channel blocking activity while exhibiting MDR reverting ability comparable to that of verapamil nih.gov.

The synthesis of analogs like KSV21, KR-30032, and KR-30035 represents a significant advancement. The design of these compounds focused on modifying the verapamil structure to reduce its affinity for calcium channels while maintaining or enhancing its interaction with efflux pumps like P-gp. For instance, KR-30032 and KR-30035 were shown to be 12- to 35-fold less potent than verapamil in decreasing left ventricular pressure in isolated hearts, indicating significantly reduced cardiotoxicity researchgate.net.

The evaluation of these novel analogs typically involves a multi-step process. Initial in vitro screening assesses their ability to potentiate the cytotoxicity of standard chemotherapeutic drugs in MDR cell lines. This is often followed by assays to measure the inhibition of efflux pumps, such as rhodamine or ethidium bromide efflux assays. Promising candidates are then evaluated for their cardiovascular effects in vitro (e.g., on isolated heart tissues) and in vivo in animal models. For antimycobacterial applications, analogs are tested for their ability to enhance the activity of known antitubercular drugs against intracellular mycobacteria. The development of these norverapamil-derived and other verapamil-based structures continues to be a promising avenue for the development of safer and more effective chemosensitizers and anti-infective adjuvants.

Computational Chemistry and Molecular Modeling Applications

Predicting Molecular Conformations and Isomer Thermodynamics

The three-dimensional structure of a molecule is fundamental to its biological activity. Predicting the stable conformations of a flexible molecule like (R)-(+)-Norverapamil is crucial for understanding its interaction with biological targets. Computational methods, ranging from quantum mechanics (QM) to molecular mechanics (MM), are employed to explore the conformational landscape and identify low-energy structures.

Recent advancements in deep learning and machine learning have introduced powerful new methods for conformation generation. arxiv.orgarxiv.org Models like GeoDiff and EquiBoost use geometric deep learning and diffusion processes to predict molecular conformations with high accuracy. arxiv.orgarxiv.org Torsional diffusion models, in particular, are adept at handling the high number of rotatable bonds found in molecules like Norverapamil (B1221204) by focusing on the molecule's intrinsic coordinates and torsional angles. neurips.cc These approaches can generate a diverse ensemble of conformations, which is essential for subsequent docking and dynamic studies. arxiv.org

Furthermore, understanding the thermodynamics of different isomeric forms is critical. (R)-(+)-Norverapamil is a specific enantiomer, and computational models can elucidate the relative stability and properties compared to its (S)-enantiomer. nih.gov This is significant as enantiomers can have different metabolic fates and potencies. nih.gov Computational chemistry can also predict the thermodynamics of protomers and deprotomers, which are different protonation states of the molecule. The protonation state affects the molecule's charge, solubility, and ability to cross biological membranes and interact with target binding sites.

Table 1: Computational Methods for Conformation and Isomer Analysis

| Computational Method | Application for (R)-(+)-Norverapamil | Predicted Properties |

| Quantum Mechanics (QM) | High-accuracy energy calculations for key conformations and isomers. | Relative energies, electronic properties, reaction barriers. |

| Molecular Mechanics (MM) | Rapid exploration of the conformational space. | Large ensembles of low-energy conformations. |

| Deep Learning Models | Generation of diverse and accurate 3D conformations from the 2D structure. arxiv.org | Molecular geometries, torsional angles. neurips.cc |

| Thermodynamic Integration | Calculation of free energy differences between isomers (enantiomers, protomers). | Relative stability, pKa values. |

Simulating Spectroscopic Properties for Structural Elucidation

Computational spectroscopy is a powerful tool for interpreting experimental spectra and confirming molecular structures. By simulating spectra from a theoretical model of the molecule, researchers can compare them with experimental data to validate the proposed structure.

Mass Spectrometry (MS/MS): Tandem mass spectrometry is a key analytical technique for identifying and quantifying metabolites like Norverapamil in biological samples. nih.govnih.gov Computational methods can simulate the fragmentation patterns observed in MS/MS experiments. By applying computational mass spectrometry, researchers can predict how the protonated molecule of (R)-(+)-Norverapamil will break apart in the mass spectrometer. This helps in identifying the specific fragments that are characteristic of the molecule, aiding in its unambiguous identification in complex mixtures. For instance, methods have been developed for the simultaneous analysis of Verapamil (B1683045) and Norverapamil enantiomers by monitoring specific precursor-to-product ion transitions, such as m/z 441 > 166 for Norverapamil enantiomers. nih.gov

Infrared (IR) Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. Each functional group in (R)-(+)-Norverapamil has characteristic vibrational frequencies. Quantum chemical calculations can predict the IR spectrum by calculating these vibrational frequencies. Comparing the computed spectrum with an experimental one can confirm the presence of specific functional groups and provide confidence in the molecule's structural assignment. researchgate.netresearchgate.net For the parent compound Verapamil Hydrochloride, FTIR analysis has been used to identify characteristic peaks and study interactions with other substances. researchgate.net Similar computational analysis for (R)-(+)-Norverapamil would involve calculating the vibrational frequencies corresponding to its nitrile (C≡N), ether (C-O-C), and amine (N-H) groups.

Table 2: Simulated vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Information Gained from Simulation | Corresponding Experimental Application |

| MS/MS | Prediction of fragmentation pathways and major product ions. | Identification and quantification of Norverapamil in plasma samples. nih.govnih.gov |

| Infrared (IR) Spectroscopy | Assignment of vibrational modes to specific functional groups. | Structural confirmation and analysis of intermolecular interactions. researchgate.net |

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

To understand the pharmacological action of (R)-(+)-Norverapamil, it is essential to study its interactions with biological targets such as ion channels and transporters. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular Docking: Docking predicts the preferred orientation of a ligand when bound to a receptor. For (R)-(+)-Norverapamil, docking studies can identify the most likely binding poses within the active site of targets like L-type calcium channels or P-glycoprotein (P-gp). medchemexpress.comwikipedia.org For the parent drug Verapamil, docking simulations have been used to identify key amino acid residues in the pore region of the hKv1.5 potassium channel that are crucial for its blocking activity. nih.gov These studies predicted that Verapamil binds within the central cavity of the channel pore, interacting with residues such as Thr479, Thr480, and Val512. nih.gov Similar simulations for (R)-(+)-Norverapamil would elucidate its specific binding mode and help explain its activity as a channel blocker.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time. An MD simulation tracks the movements of every atom in the system, offering insights into the stability of the binding pose, the role of water molecules, and conformational changes in the protein upon ligand binding. MD simulations have been performed on Verapamil in complex with P-gp to understand the dynamics of their interaction. researchgate.net These simulations reveal the flexibility of the binding site and the stability of the drug-transporter complex, which is crucial for understanding P-gp inhibition. researchgate.net

Table 3: Key Target Interactions for the Verapamil/Norverapamil Class

| Target Protein | Key Interacting Residues (from Verapamil studies) | Insights from Simulation |

| hKv1.5 Potassium Channel | Thr479, Thr480, Val505, Ile508, Val512, Val516 nih.gov | Open-channel block mechanism, identification of binding site in the pore. nih.gov |

| P-glycoprotein (P-gp) | Not specified in detail, but binding within the transmembrane domain. | Stability of the drug-protein complex, mechanism of inhibition. researchgate.net |

| Cytochrome P450 3A4 (CYP3A4) | Interaction with the enzyme's active site. | Mechanism-based inactivation and competitive inhibition. nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR studies focusing solely on (R)-(+)-Norverapamil are not widely published, a more advanced form of modeling, known as physiologically based pharmacokinetic (PBPK) modeling, has been developed for Verapamil and its metabolite Norverapamil. nih.gov